Hamaudol

Übersicht

Beschreibung

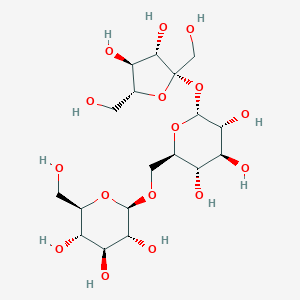

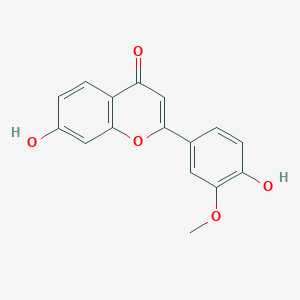

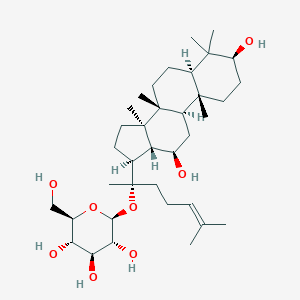

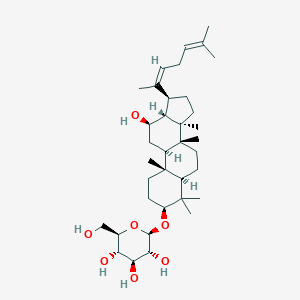

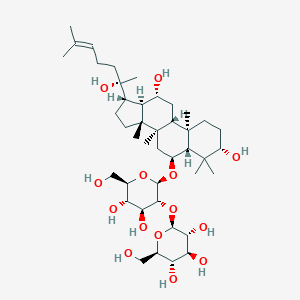

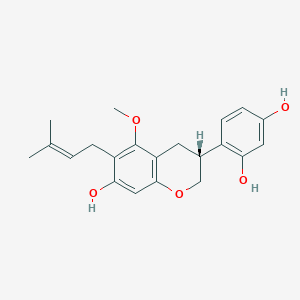

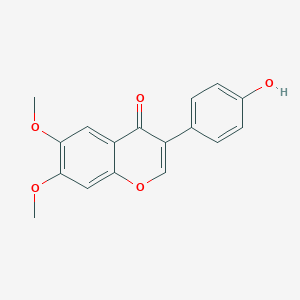

Hamaudol is a chromone isolated from Saposhnikovia divaricata . It shows significant inhibitory activity on cyclooxygenase (COX)-1 and COX-2 activities with IC50 values of 0.30, 0.57 mM, respectively . It has potent analgesia and anti-inflammatory effects .

Molecular Structure Analysis

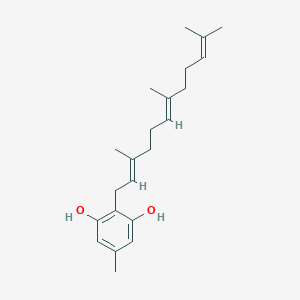

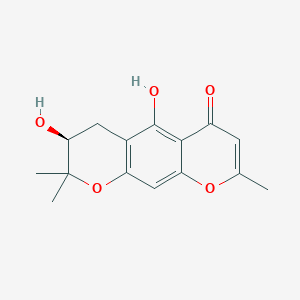

Hamaudol has a molecular formula of C15H16O5 . Its molecular weight is 276.28 . The structure of Hamaudol includes a chromone core .Physical And Chemical Properties Analysis

Hamaudol is a solid substance . It has a molecular weight of 276.28 and a molecular formula of C15H16O5 . It should be stored at 4°C, protected from light, dry, and sealed .Wissenschaftliche Forschungsanwendungen

Pharmacology: Pain Management

Hamaudol, a chromone isolated from Saposhnikovia divaricata , has been identified to possess significant analgesic properties . It shows inhibitory activity on cyclooxygenase (COX)-1 and COX-2 enzymes, which are key in the inflammatory process that triggers pain . This makes Hamaudol a potential candidate for developing new pain management drugs.

Immunology: Anti-Allergic Effects

Research has discovered the anti-allergic effects of Hamaudol . It has been shown to inhibit the degranulation of mast cells, which play a crucial role in allergic reactions . This suggests that Hamaudol could be used in treatments for allergic diseases, providing a natural alternative to synthetic antihistamines.

Oncology: Antitumor Activity

Hamaudol has demonstrated anti-tumor activities in pharmacological studies . It’s part of the pharmacologically active substances in Saposhnikovia divaricata , which includes chromones and coumarins with noted antitumor properties . This opens up avenues for its use in cancer research, particularly in understanding the mechanisms of natural compounds in tumor suppression.

Agriculture: Pesticide Development

Hamaudol has been applied in the preparation of pesticides, indicating its potential as an environmentally friendly pest control agent . Its natural origin and effectiveness suggest that it could be a valuable component in developing sustainable agricultural practices.

Biochemistry: Enzyme Inhibition

In biochemistry, Hamaudol’s ability to inhibit COX enzymes positions it as a valuable tool for studying enzyme functions and inflammatory pathways . Its role in modulating these biological processes can lead to a deeper understanding of inflammation and its related diseases.

Environmental Science: Eco-Friendly Applications

The properties of Hamaudol suggest its potential in environmental science for developing eco-friendly materials and technologies . Its natural origin and biological activities could be harnessed in creating solutions that minimize environmental impact while offering therapeutic benefits.

Wirkmechanismus

Target of Action

Hamaudol, a chromone isolated from Saposhnikovia divaricata, primarily targets cyclooxygenase (COX)-1 and COX-2 . These enzymes play a crucial role in the inflammatory response by catalyzing the conversion of arachidonic acid to prostaglandins, which are key mediators of inflammation .

Mode of Action

Hamaudol exerts its anti-inflammatory and analgesic effects through the strong inhibition of COX-1 and COX-2 activities . By inhibiting these enzymes, Hamaudol reduces the production of prostaglandins, thereby alleviating inflammation and pain . Molecular docking results indicated that Hamaudol had a strong interaction with FcεRI and NF-κB related proteins .

Biochemical Pathways

The primary biochemical pathway affected by Hamaudol is the prostaglandin synthesis pathway. By inhibiting COX-1 and COX-2, Hamaudol disrupts this pathway, leading to a decrease in the production of prostaglandins . This results in the alleviation of inflammation and pain, as prostaglandins are key mediators of these physiological responses .

Pharmacokinetics (ADME Properties)

These properties play a crucial role in the bioavailability and overall therapeutic efficacy of a compound

Result of Action

The molecular and cellular effects of Hamaudol’s action primarily involve the reduction of inflammation and pain. By inhibiting COX-1 and COX-2, Hamaudol decreases the production of prostaglandins, which are key mediators of inflammation and pain . Furthermore, Hamaudol suppresses the activation of mast cells both in vivo and in vitro .

Action Environment

The action environment of Hamaudol can be influenced by various factors. For instance, the production region, cultivation method, drought degree, and bolting can affect the components of Saposhnikovia divaricata, from which Hamaudol is derived . Studies on the effect of high temperatures and drought conditions on Saposhnikovia divaricata chromones revealed an increase in their contents . These factors may potentially influence the action, efficacy, and stability of Hamaudol.

Safety and Hazards

When handling Hamaudol, it’s important to avoid dust formation, breathing mist, gas, or vapors . Contact with skin and eyes should be avoided . Use personal protective equipment and wear chemical impermeable gloves . Ensure adequate ventilation, remove all sources of ignition, and evacuate personnel to safe areas . Keep people away from and upwind of spill/leak .

Eigenschaften

IUPAC Name |

(3S)-3,5-dihydroxy-2,2,8-trimethyl-3,4-dihydropyrano[3,2-g]chromen-6-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H16O5/c1-7-4-9(16)13-11(19-7)6-10-8(14(13)18)5-12(17)15(2,3)20-10/h4,6,12,17-18H,5H2,1-3H3/t12-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VOTLUFSYIRHICX-LBPRGKRZSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=O)C2=C(C3=C(C=C2O1)OC(C(C3)O)(C)C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC(=O)C2=C(C3=C(C=C2O1)OC([C@H](C3)O)(C)C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H16O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20223719 | |

| Record name | Hamaudol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20223719 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

276.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Hamaudol | |

CAS RN |

735-46-6 | |

| Record name | Hamaudol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=735-46-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Hamaudol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000735466 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Hamaudol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20223719 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.